molecular formula C14H21N5O2 B2682191 N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176125-05-4

N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide

Cat. No.: B2682191
CAS No.: 2176125-05-4
M. Wt: 291.355
InChI Key: ZPDZHNOWOZQVIL-UHFFFAOYSA-N
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Description

N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other heterocyclic compounds. Its structural complexity allows for the exploration of new synthetic pathways and the development of novel chemical entities.

Biology: N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide has shown potential in biological studies, particularly in the modulation of biological targets. Its interactions with enzymes and receptors can provide insights into cellular processes and signaling pathways.

Medicine: In the field of medicine, this compound has been investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties, making it a candidate for drug development.

Industry: The compound's unique properties make it suitable for various industrial applications, including the development of advanced materials and chemical sensors.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidines can also vary widely, depending on their specific biological activity and the conditions under which they are used .

Future Directions

The future directions of research on pyrido[2,3-d]pyrimidines are likely to involve further exploration of their biological activities and the development of new synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the reaction of 5-acetyl-4-aminopyrimidines with morpholine under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). The resulting intermediate is then subjected to further reactions to introduce the ethyl and carboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one

  • Pyrido[2,3-d]pyrimidin-7-one

  • Pyrimidino[4,5-d][1,3]oxazine derivatives

Uniqueness: N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and its involvement in various biological processes make it distinct from other similar compounds.

Properties

IUPAC Name

N-ethyl-2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-2-15-14(20)19-5-3-4-11-10-16-13(17-12(11)19)18-6-8-21-9-7-18/h10H,2-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZHNOWOZQVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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